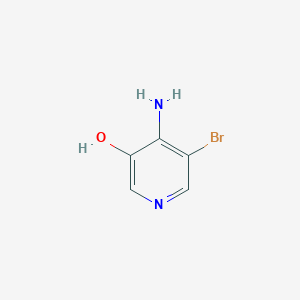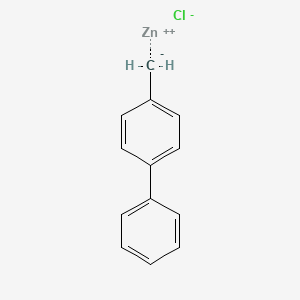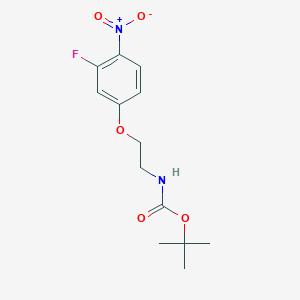
tert-Butyl (2-(3-fluoro-4-nitrophenoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbamate ester functional group, which is often associated with biological activity and industrial utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Ether Formation: Reaction of the fluoronitrobenzene derivative with an appropriate ethylene glycol derivative to form the phenoxyethyl ether.
Carbamate Formation: Reaction of the phenoxyethyl ether with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion to the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the nitro and fluoro groups can enhance binding affinity and specificity for certain receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(3-chloro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-bromo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
- N-[2-(3-iodo-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester
Uniqueness
N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamic acid 1,1-dimethylethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.
Eigenschaften
Molekularformel |
C13H17FN2O5 |
|---|---|
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-fluoro-4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(17)15-6-7-20-9-4-5-11(16(18)19)10(14)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
DHTWKHQGAVJNQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


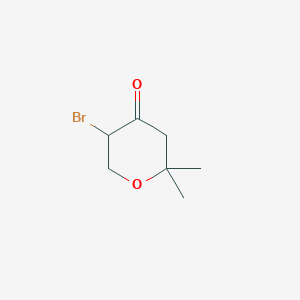
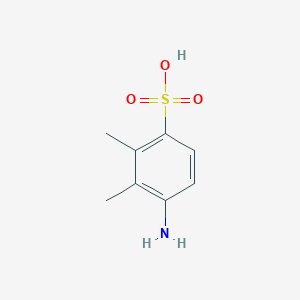
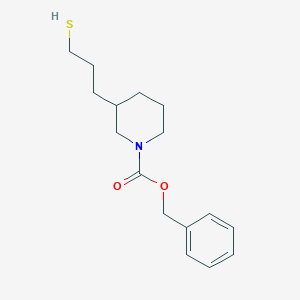
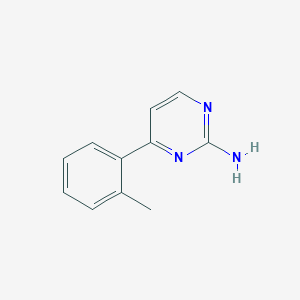
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)



